molecular formula C15H21N3O B11729426 N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11729426
M. Wt: 259.35 g/mol
InChI Key: PVOZYJVILPBAOS-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has a unique structure that combines a methoxyphenyl group with a pyrazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 4-methoxybenzyl chloride with 3-methyl-1-propyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
  • N-[(4-methoxyphenyl)methyl]-3-methyl-1H-imidazol-4-amine
  • N-[(4-methoxyphenyl)methyl]-3-methyl-1H-triazol-4-amine

Uniqueness

N-[(4-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, while the pyrazole ring contributes to its stability and reactivity.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C15H21N3O/c1-4-9-18-11-15(12(2)17-18)16-10-13-5-7-14(19-3)8-6-13/h5-8,11,16H,4,9-10H2,1-3H3

InChI Key

PVOZYJVILPBAOS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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